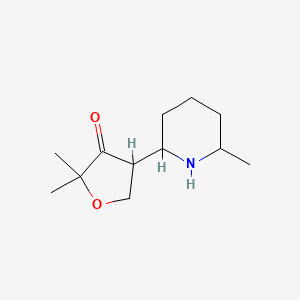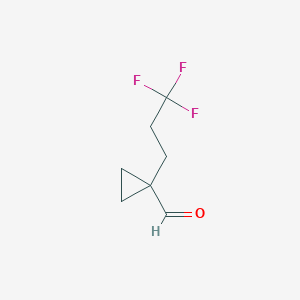amine](/img/structure/B15274794.png)
[(1-Methoxycyclooctyl)methyl](methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methoxycyclooctyl)methylamine is an organic compound with the molecular formula C₁₁H₂₃NO It is a derivative of cyclooctane, featuring a methoxy group and a methylamine group attached to the cyclooctyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxycyclooctyl)methylamine typically involves the following steps:
Formation of the Cyclooctyl Ring: The cyclooctyl ring can be synthesized through a cyclization reaction of a suitable linear precursor.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a methoxide ion reacts with a suitable leaving group on the cyclooctyl ring.
Attachment of the Methylamine Group:
Industrial Production Methods
Industrial production of (1-Methoxycyclooctyl)methylamine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness, using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(1-Methoxycyclooctyl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
(1-Methoxycyclooctyl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1-Methoxycyclooctyl)methylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Methylamine: A simpler primary amine with the formula CH₃NH₂.
Dimethylamine: A secondary amine with the formula (CH₃)₂NH.
Cyclooctylamine: An amine derivative of cyclooctane.
Uniqueness
(1-Methoxycyclooctyl)methylamine is unique due to its combination of a cyclooctyl ring, a methoxy group, and a methylamine group. This structural arrangement imparts specific chemical and physical properties that distinguish it from other similar compounds. Its unique structure makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H23NO |
|---|---|
Peso molecular |
185.31 g/mol |
Nombre IUPAC |
1-(1-methoxycyclooctyl)-N-methylmethanamine |
InChI |
InChI=1S/C11H23NO/c1-12-10-11(13-2)8-6-4-3-5-7-9-11/h12H,3-10H2,1-2H3 |
Clave InChI |
HLQCJNPXIQENDY-UHFFFAOYSA-N |
SMILES canónico |
CNCC1(CCCCCCC1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-10-amine](/img/structure/B15274751.png)

![N-[(2-bromophenyl)methyl]pyridin-3-amine](/img/structure/B15274803.png)
![2-[(Naphthalen-2-ylmethyl)amino]ethan-1-ol](/img/structure/B15274809.png)
